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Compound of Interest

Compound Name:
1-[2-(3-Bromophenyl)ethyl]-1H-

imidazole

Cat. No.: B8445804

Get Quote

Executive Summary: The Dual-Target
Pharmacophore
The N-phenethylimidazole scaffold represents a privileged structure in medicinal chemistry,

serving as a foundational pharmacophore for two distinct biological targets: Lanosterol 14α-

demethylase (CYP51) in antifungal therapy and Heme Oxygenase-1 (HO-1) in

cytoprotection/oncology.

This guide objectively compares the Structure-Activity Relationship (SAR) of N-

phenethylimidazoles against industry standards (Ketoconazole for antifungal; SnMP for HO-1),

providing experimental evidence that linker modulation and phenyl ring substitution are the

deterministic switches between these two activities.

Chemical Space & Design Rationale
The core structure consists of an imidazole ring linked to a phenyl group via an ethyl chain

(phenethyl). The nitrogen at position 1 (N-1) serves as the anchor point, while the unhindered

N-3 nitrogen acts as the crucial ligand for heme iron coordination.
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The "Tuning" Switch
Antifungal Mode (CYP51): Requires a rigid, hydrophobic linker (often 2 carbons) and

electron-withdrawing substituents (e.g., 2,4-dichloro) on the phenyl ring to mimic the

lanosterol substrate.

HO-1 Inhibition Mode: Favors a flexible, extended linker (4–5 atoms) and specific

heteroatom insertions (Sulfur > Carbon > Oxygen) to occupy the hydrophobic western region

of the HO-1 pocket.

Comparative SAR Analysis
Antifungal Activity (Target: CYP51)
Benchmark: Ketoconazole (Azole standard) Mechanism: Competitive inhibition of CYP51,

blocking ergosterol biosynthesis.

Experimental Data: MIC Comparison (µg/mL) The following table synthesizes data for N-

phenethylimidazole derivatives compared to Ketoconazole against Candida albicans.

Compound
Class

R-Substituent
(Phenyl)

Linker (n)
MIC (µg/mL) vs
C. albicans

Potency
Factor (vs
Ketoconazole)

Standard Ketoconazole N/A 0.5 - 1.0 1.0x (Baseline)

N-

Phenethylimidaz

ole

H

(Unsubstituted)
2 > 64.0 Inactive

Derivative A 4-Cl 2 16.0 0.03x

Derivative B 2,4-Dichloro 2 2.0 - 4.0 0.25x

Derivative C

(SM-4470)

2,4-Dichloro +

Thioether
2 0.25 - 0.5 1.0x - 2.0x

Derivative D 4-NO2 2 8.0 0.12x
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Key Insight: Simple N-phenethylimidazoles are weak antifungals. However, introducing a 2,4-

dichloro substitution (mimicking the pharmacophore of Miconazole/Ketoconazole) and

modifying the linker with a thioether (as in SM-4470) dramatically restores potency to levels

comparable to Ketoconazole.

Heme Oxygenase-1 Inhibition
Benchmark: Tin Mesoporphyrin (SnMP) Mechanism: Non-competitive binding; N-3 coordinates

heme iron, preventing oxidation.

Experimental Data: IC50 Comparison (µM) This table highlights the critical effect of linker

length on HO-1 selectivity.

Compound
Linker
Length
(Atoms)

Linker Type
HO-1 IC50
(µM)

HO-2 IC50
(µM)

Selectivity
(HO-1/HO-2)

SnMP

(Standard)
Porphyrin N/A 0.01 0.01

1.0 (Non-

selective)

Compound 1 2 (Phenethyl) Alkyl 28.8 14.4
0.5 (Favors

HO-2)

Compound 2 4 Alkyl 1.2 > 100 > 80

Compound 3 5 Alkyl 0.4 32.0 80

Compound 4 5 Ether (-O-) 80.0 > 100 Poor Potency

Compound 5 5
Thioether (-

S-)
0.2 15.0 75

Key Insight: The "Phenethyl" (n=2) linker is suboptimal for HO-1. Extending the linker to 5

atoms (Compound 3) creates a "sweet spot" for potency and selectivity, surpassing the non-

selective standard SnMP in terms of isozyme specificity.

Mechanistic Visualization
The following diagram illustrates the divergent SAR pathways for this scaffold.
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Caption: Divergent optimization pathways for the N-phenethylimidazole scaffold. Path A

(Green) optimizes for Antifungal activity via ring substitution. Path B (Red) optimizes for HO-1

inhibition via linker extension.

Experimental Protocols
To ensure reproducibility, the following protocols define the synthesis and validation of these

derivatives.

Synthesis: N-Alkylation (General Protocol)
This self-validating protocol uses a base-catalyzed nucleophilic substitution.

Reagents: Imidazole (1.0 eq), Substituted Phenethyl Bromide (1.1 eq), Anhydrous

(2.0 eq).

Solvent: Acetonitrile (

) or DMF (Dry).

Procedure:
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Dissolve imidazole in solvent under inert atmosphere (

).

Add

and stir for 30 min at Room Temperature (RT) to activate the N-H.

Dropwise add the phenethyl bromide derivative.

Reflux at 80°C for 6–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

Work-up: Filter inorganic salts. Evaporate solvent. Redissolve residue in EtOAc, wash with

water and brine.

Purification: Silica gel column chromatography.

Validation:

-NMR must show characteristic triplet signals for the ethyl linker (

~2.9 ppm and ~4.2 ppm).

HO-1 Inhibition Assay (Microsomal)
Preparation: Harvest rat spleen microsomes (rich in HO-1).

Reaction Mix: Microsomes (1 mg protein), hemin (substrate, 20 µM), NADPH (cofactor, 1

mM), and test compound (0.1 - 100 µM).

Incubation: 37°C for 15 minutes in dark.

Measurement: Quantify Bilirubin formation spectrophotometrically at

.

Calculation: Plot % Activity vs. Log[Concentration] to derive IC50.
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For Antifungal development, the N-phenethylimidazole scaffold is only viable if heavily

substituted (2,4-dichloro) or if the linker is modified to include a thioether (SM-4470 analogs).

Without these features, it cannot compete with Ketoconazole.

For HO-1 Inhibition, this scaffold is superior to metalloporphyrins in terms of selectivity if the

phenethyl linker is extended to 5 atoms. This represents a more promising "white space" for

novel drug development than the crowded antifungal market.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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